Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate
Overview
Description
Methyl 2’-fluoro-1,1’-biphenyl-4-carboxylate is an organic compound with the molecular formula C14H11FO2. It is a derivative of biphenyl, where a fluorine atom is substituted at the 2’ position and a carboxylate ester group is attached at the 4 position of the biphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’-fluoro-1,1’-biphenyl-4-carboxylate typically involves the following steps:
Industrial Production Methods: Industrial production of Methyl 2’-fluoro-1,1’-biphenyl-4-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Electrophilic Substitution: The biphenyl core can undergo electrophilic substitution reactions due to the presence of the aromatic rings. Common reagents include halogens and nitrating agents.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Acid Catalysts: Used in esterification reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Biphenyls: Products of electrophilic and nucleophilic substitution reactions.
Alcohols: Products of ester reduction reactions.
Scientific Research Applications
Methyl 2’-fluoro-1,1’-biphenyl-4-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its biphenyl structure, which is common in many biologically active compounds.
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
Comparison with Similar Compounds
Biphenyl-4-carboxylate: Lacks the fluorine substitution.
2’-Chloro-1,1’-biphenyl-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2’-bromo-1,1’-biphenyl-4-carboxylate: Contains a bromine atom at the 2’ position.
Uniqueness: Methyl 2’-fluoro-1,1’-biphenyl-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro and bromo analogs .
Properties
IUPAC Name |
methyl 4-(2-fluorophenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTSDXWGEZLFNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.